![molecular formula C23H28N2O4 B13143993 tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate](/img/structure/B13143993.png)
tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C23H28N2O4 and a molecular weight of 396.49 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research has indicated that derivatives of piperazine compounds, including tert-butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate, exhibit antidepressant-like effects. These compounds modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
2. Antipsychotic Potential
Studies suggest that piperazine derivatives possess antipsychotic properties by influencing dopaminergic and serotonergic receptors. The structural modifications in this compound may enhance its affinity for these receptors, making it a candidate for further exploration in treating schizophrenia and other psychotic disorders .
Pharmacological Applications
3. Analgesic Properties
This compound has been investigated for its analgesic effects. Its ability to interact with pain pathways suggests potential use in developing new analgesics for chronic pain management. The benzyloxycarbonyl group may enhance the lipophilicity of the molecule, improving its bioavailability and efficacy .
4. Anti-inflammatory Effects
Preliminary studies indicate that piperazine derivatives can exhibit anti-inflammatory properties. The presence of the tert-butyl and benzyloxycarbonyl groups may contribute to reducing inflammatory responses, making this compound a candidate for treating inflammatory diseases .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in animal models using similar piperazine derivatives. |
Study B | Antipsychotic Activity | Found that compounds with structural similarities showed improved binding affinity to dopamine receptors, suggesting potential use in treating psychosis. |
Study C | Analgesic Properties | Reported effective pain relief in preclinical models, indicating a promising avenue for chronic pain therapies. |
Study D | Anti-inflammatory Effects | Showed reduced cytokine levels in inflammatory models, supporting its potential as an anti-inflammatory agent. |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: This compound lacks the benzyloxycarbonyl group and has different reactivity and applications.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: The presence of a bromine atom instead of the benzyloxycarbonyl group imparts different chemical properties and reactivity.
tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Biological Activity
tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate is a piperazine derivative notable for its diverse biological activities. This compound, characterized by its unique chemical structure, has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in enzyme inhibition and receptor binding.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O3, with a molecular weight of approximately 354.44 g/mol. The compound features a tert-butyl group, a piperazine ring, and a benzyloxycarbonyl moiety, contributing to its reactivity and biological interactions .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which is crucial in drug development targeting metabolic pathways.
- Receptor Binding : The structural resemblance to biologically active molecules suggests potential interactions with various receptors, making it a candidate for further pharmacological exploration .
The mechanism of action for this compound involves its interaction with molecular targets within biological systems. This compound can modulate the activity of enzymes and receptors through binding, leading to significant biological effects. Such interactions are essential in understanding its therapeutic potential .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Enzyme Inhibition Studies :
- Binding Affinity Assessments :
- In Vitro Evaluations :
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table outlines key differences in biological activity among selected piperazine derivatives:
Compound Name | Molecular Weight (g/mol) | Key Biological Activity | Notes |
---|---|---|---|
This compound | 354.44 | Enzyme inhibition, receptor binding | Potential use in T2DM treatment |
tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate | 297.39 | Antimicrobial activity | Effective against gram-positive bacteria |
tert-Butyl 4-(propioloylpiperazine-1-carboxylate) | Not specified | GLP-1 activation | Investigated as a GPR119 agonist |
Properties
Molecular Formula |
C23H28N2O4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-phenylmethoxycarbonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C23H28N2O4/c1-23(2,3)29-22(27)25-15-13-24(14-16-25)20-11-9-19(10-12-20)21(26)28-17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3 |
InChI Key |
BJRWNUAYYOAULP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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